3-(3-Chloro-2,4,6-trinitrophenoxy)phenol

Catalog No.
S13173904
CAS No.
94200-68-7
M.F
C12H6ClN3O8
M. Wt
355.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chloro-2,4,6-trinitrophenoxy)phenol

CAS Number

94200-68-7

Product Name

3-(3-Chloro-2,4,6-trinitrophenoxy)phenol

IUPAC Name

3-(3-chloro-2,4,6-trinitrophenoxy)phenol

Molecular Formula

C12H6ClN3O8

Molecular Weight

355.64 g/mol

InChI

InChI=1S/C12H6ClN3O8/c13-10-8(14(18)19)5-9(15(20)21)12(11(10)16(22)23)24-7-3-1-2-6(17)4-7/h1-5,17H

InChI Key

APCPHDKQTSPRBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-])O

3-(3-Chloro-2,4,6-trinitrophenoxy)phenol, also known as chloropicric acid, is a chlorinated derivative of 2,4,6-trinitrophenol, which is a well-known explosive compound. This particular compound features a chlorine atom at the meta position relative to the hydroxyl group on the phenolic ring. The presence of multiple nitro groups contributes to its explosive properties and high reactivity, making it significant in various chemical applications.

The chemical behavior of 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol is characterized by its ability to undergo several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
  • Electrophilic Aromatic Substitution: The nitro groups are strong electron-withdrawing groups that direct electrophilic substitution primarily to the ortho and para positions relative to themselves.
  • Decomposition: Under certain conditions, particularly when subjected to heat or shock, this compound can decompose explosively due to the instability imparted by the nitro groups.

Several methods exist for synthesizing 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol:

  • Chlorination of 2,4,6-Trinitrophenol: This method involves the direct chlorination of 2,4,6-trinitrophenol using chlorine gas or chlorinating agents under controlled conditions.
  • From Picric Acid: The compound can be synthesized from picric acid through a series of reactions involving chlorination and substitution processes .

These methods typically require careful handling due to the explosive nature of the starting materials and products.

3-(3-Chloro-2,4,6-trinitrophenoxy)phenol finds applications in various fields:

  • Explosives: Due to its high energy content and stability under certain conditions, it is used in military applications as an explosive.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds and materials.
  • Research: Its unique properties make it a subject of study in organic chemistry and materials science.

Interaction studies involving 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol often focus on its reactivity with biological systems and other chemicals:

  • Toxicological Studies: Research has been conducted on its effects on aquatic organisms and potential impacts on human health due to exposure.
  • Environmental Impact: Studies have examined how this compound behaves in environmental settings, particularly concerning its degradation and persistence in soil and water systems.

Several compounds share structural similarities with 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
Picric Acid (2,4,6-Trinitrophenol)TrinitrophenolKnown for its explosive properties; no chlorine.
3-Bromo-2,4,6-TrinitrophenolBromo-substituted trinitrophenolSimilar reactivity but with bromine instead of chlorine.
2-Chloro-4-NitrophenolMononitrophenolLess explosive; used in various chemical syntheses.
2,4-DinitrophenolDinitrophenolKnown for its herbicidal properties; less toxic than trinitrated compounds.

The uniqueness of 3-(3-Chloro-2,4,6-trinitrophenoxy)phenol lies in its specific combination of chlorine and multiple nitro groups which enhances both its explosive potential and reactivity compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

354.9843419 g/mol

Monoisotopic Mass

354.9843419 g/mol

Heavy Atom Count

24

UNII

J6KSC6JCQ4

Dates

Last modified: 08-10-2024

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